molecular formula C11H13ClO B3315787 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene CAS No. 951895-08-2

3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene

Cat. No.: B3315787
CAS No.: 951895-08-2
M. Wt: 196.67 g/mol
InChI Key: SZWKFLIDGYVUND-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with methylmagnesium bromide, followed by dehydration to form the desired propene derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(5-chloro-2-methoxyphenyl)-2-methylpropanal or 3-(5-chloro-2-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(5-chloro-2-methoxyphenyl)-2-methylpropane.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide
  • 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-1-methoxy-2-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKFLIDGYVUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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